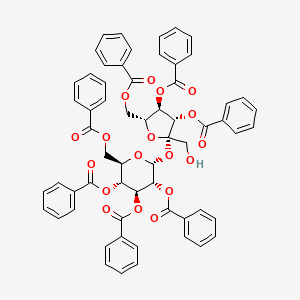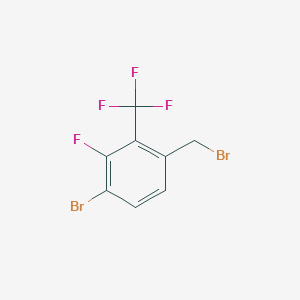
4-(1H-Pyrrol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety. Pyrrole is a five-membered nitrogen-containing heterocycle, known for its biological activity and presence in various natural products. The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group, which is known for its electron-withdrawing properties. This combination of pyrrole and benzonitrile in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-Pyrrol-3-yl)benzonitrile involves the Paal–Knorr reaction. This reaction typically involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, to form the pyrrole ring attached to the benzonitrile group .
Another method involves the condensation of 3-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method is operationally simple and provides good to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pyrrol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-3-yl)benzylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1H-Pyrrol-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(1H-Pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its pyrrole and benzonitrile moieties. The electron-withdrawing nitrile group can influence the compound’s reactivity and binding affinity to its targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrrol-2-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 2-position instead of the 3-position.
4-(1H-Pyrrol-1-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 1-position.
3-(1H-Pyrrol-3-yl)benzonitrile: Similar structure but with the benzonitrile group attached at the 3-position of the benzene ring.
Uniqueness
4-(1H-Pyrrol-3-yl)benzonitrile is unique due to the specific positioning of the pyrrole ring and the benzonitrile group, which can influence its chemical reactivity and biological activity. The combination of these two functional groups in a single molecule provides a versatile scaffold for various chemical and biological applications.
Propriétés
IUPAC Name |
4-(1H-pyrrol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFTCBIKMWZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)




![methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate](/img/structure/B8240335.png)
![1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8240340.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B8240354.png)




